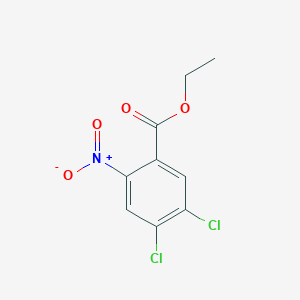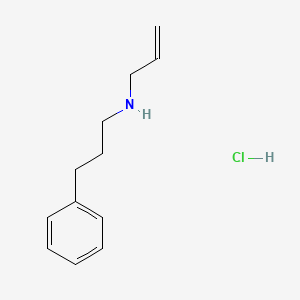
(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracen-9-ylmethyl(butan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C19H22ClN . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), which has been functionalized with a butan-2-ylamine group .
Molecular Structure Analysis
The molecular structure of Anthracen-9-ylmethyl(butan-2-yl)amine hydrochloride consists of an anthracene core, which is a three-ring PAH, with a butan-2-ylamine group attached . The molecular weight of the compound is 299.83768 .Chemical Reactions Analysis
While specific chemical reactions involving Anthracen-9-ylmethyl(butan-2-yl)amine hydrochloride are not detailed in the search results, related compounds have been used in palladium-catalyzed oxidative Sonogashira reactions . These reactions involve the cross-coupling of substituted phenylacetylenes and arylboronic acids .Applications De Recherche Scientifique
Fluorescent Probes
Due to the fluorescent properties of anthracene, this compound can be employed in the development of fluorescent probes. These probes are useful in various bioimaging techniques, allowing researchers to track biological processes in real-time with high specificity and sensitivity .
Electroluminescent Materials
Anthracene derivatives are known for their electroluminescent properties(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride could be used in the creation of organic light-emitting diodes (OLEDs), particularly in the development of deep-blue fluorescent OLEDs, which are crucial for display and lighting technologies .
Photodynamic Therapy
The anthracene core of this compound can be functionalized to produce photosensitizers for photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells, bacteria, and other pathogens when exposed to light of a specific wavelength .
Molecular Electronics
Anthracene and its derivatives have applications in molecular electronics due to their ability to transport charge(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride could be a component in the design of molecular wires, switches, or transistors that are integral to the development of nanoscale electronic devices .
Sensing Applications
This compound’s structure allows for the potential development of chemical sensors. The anthracene unit can interact with various analytes, causing changes in fluorescence that can be measured. Such sensors could be used for environmental monitoring or detecting specific biomolecules .
Polymer Chemistry
Anthracene-containing compounds can be polymerized to form novel polymeric materials. These materials can have unique properties such as enhanced strength, thermal stability, or novel optical characteristics, making them suitable for a wide range of industrial applications .
Supramolecular Chemistry
The planar structure of anthracene is conducive to π-π stacking interactions, which are fundamental in supramolecular chemistry(Anthracen-9-ylmethyl)(butan-2-yl)amine hydrochloride can be used to construct supramolecular assemblies that have applications in drug delivery systems, molecular recognition, and self-healing materials .
Propriétés
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-12,14,20H,3,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSMJLTQRGTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Anthracen-9-yl)methyl](butan-2-yl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344183.png)
amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)